molecular formula C16H18ClN B13497289 [2-(9H-fluoren-9-yl)ethyl](methyl)amine hydrochloride

[2-(9H-fluoren-9-yl)ethyl](methyl)amine hydrochloride

Cat. No.: B13497289
M. Wt: 259.77 g/mol
InChI Key: BORHDRHJURIECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-fluoren-9-yl)ethylamine hydrochloride: is a chemical compound that features a fluorenyl group attached to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-yl)ethylamine hydrochloride typically involves the reaction of fluorenylmethanol with ethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of 2-(9H-fluoren-9-yl)ethylamine hydrochloride may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-yl)ethylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include fluorenone derivatives, fluorenylmethanol derivatives, and various substituted fluorenyl compounds .

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-yl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with biological macromolecules, influencing their structure and function. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-fluoren-9-yl)ethylamine hydrochloride is unique due to its combination of a fluorenyl group and an ethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16-17H,10-11H2,1H3;1H

InChI Key

BORHDRHJURIECX-UHFFFAOYSA-N

Canonical SMILES

CNCCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.